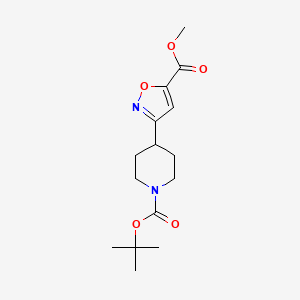
4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₅H₂₂N₂O₅
- Molecular Weight : 310.35 g/mol
- CAS Number : 1361116-68-8
- MDL Number : MFCD21605839
Synthesis
The synthesis of this compound involves several steps, including the formation of isoxazole derivatives and subsequent coupling reactions. The compound is typically synthesized through a multi-step process involving the reaction of piperidine derivatives with isoxazole intermediates, followed by esterification to yield the final product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to isoxazoles, including derivatives similar to this compound. For instance, a study evaluated various isoxazole derivatives for their cytotoxic effects against different cancer cell lines, revealing IC50 values ranging from 0.7 to 35.2 µM depending on the specific compound and cell line tested .
Table 1: Cytotoxicity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Huh7 | 0.7 |
| 5r | HepG2 | 1.5 |
| 5t | MCF7 | 4.7 |
These findings suggest that modifications at the isoxazole and piperidine positions can significantly influence the anticancer activity of these compounds.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to cause G0/G1 phase arrest in cancer cells, which correlates with increased levels of retinoblastoma (Rb) protein and decreased levels of cyclin-dependent kinase (CDK) proteins .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Indole-Isoxazole Hybrids :
This study synthesized indole-isoxazole hybrids and evaluated their anticancer activities against breast and liver cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly, with some derivatives showing IC50 values as low as 0.7 µM against liver cancer cells . -
Structure–Activity Relationship (SAR) Studies :
Research focused on trisubstituted isoxazoles demonstrated that specific substitutions at the C-5 position could enhance potency as RORγt inverse agonists, indicating potential applications in autoimmune diseases alongside anticancer activities .
Eigenschaften
IUPAC Name |
methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)21-14(19)17-7-5-10(6-8-17)11-9-12(22-16-11)13(18)20-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYXUBYRNBTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















